(R)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL
Overview
Description
®-1-(2-Chlorophenyl)ethane-1,2-diol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diol backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-2-chloromandelic acid using suitable reducing agents. The reaction typically requires a solvent such as methanol or acetonitrile and may be catalyzed by titania under UV irradiation .
Industrial Production Methods
Industrial production of ®-1-(2-Chlorophenyl)ethane-1,2-diol often involves large-scale reduction processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(2-Chlorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which ®-1-(2-Chlorophenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromophenyl)ethane-1,2-diol
- ®-1-(2-Fluorophenyl)ethane-1,2-diol
- ®-1-(2-Methylphenyl)ethane-1,2-diol
Uniqueness
®-1-(2-Chlorophenyl)ethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties. This group influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-(2-chlorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974780 | |
Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59365-60-5 | |
Record name | 1,2-Ethanediol, 1-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059365605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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